3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
Description
The compound 3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one features a fused dihydroimidazo[2,1-b]quinazolinone core modified with a (2,4-dimethylphenyl)sulfanyl methyl substituent. These compounds are known for diverse biological activities, including analgesia, antimicrobial effects, and receptor antagonism, driven by their ability to mimic natural ligands or interact with enzymatic targets .
Properties
IUPAC Name |
3-[(2,4-dimethylphenyl)sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-12-7-8-17(13(2)9-12)24-11-14-10-20-19-21-16-6-4-3-5-15(16)18(23)22(14)19/h3-9,14H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOQTMNIFALQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC2CNC3=NC4=CC=CC=C4C(=O)N23)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
Comparison with Similar Compounds
Core Modifications: Imidazoline and Quinazolinone Fusion
The dihydroimidazo[2,1-b]quinazolinone scaffold is shared with several analogs:
- 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one ():
- 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one (): Features a thioxo group replacing the oxo moiety in the imidazoline ring.
Key Insight : The substitution pattern (e.g., chloroaryl vs. sulfanylalkyl) and heteroatom composition (O vs. S) influence receptor selectivity and pharmacokinetic profiles.
Substituent Effects on Bioactivity
- Methylsulfanyl and Triazolo Derivatives: 2-Methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (): Synthesized via novel routes using dimethyl-n-cyanoimidodithiocarbonate. 5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (): CAS 168140-75-8, with a molecular weight of 231.25. Such derivatives are explored for antimicrobial and antitumor applications .
- Arylpiperazine-Modified Derivatives (): 3-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one: Demonstrated potent alpha 1-adrenoceptor antagonism, highlighting the role of piperazine groups in enhancing receptor binding and antihypertensive activity .
Key Insight : Bulky substituents (e.g., piperazine) improve receptor affinity, while sulfanyl groups modulate solubility and metabolic stability.
Pharmacological and ADME Profiles
Analgesic Potential (µ-Opioid Receptor Ligands)
Antimicrobial and Antihypertensive Activities
- Alpha 1-Adrenoceptor Antagonists (): 2,3-Dihydroimidazo[1,2-c]quinazoline derivatives exhibited IC₅₀ values <10 nM for alpha 1-receptors, with in vivo antihypertensive efficacy in rodent models .
- Triazoloquinazolinones (): Derivatives like K 14 (triazolo[1,5-c]quinazolinone) demonstrated anti-inflammatory activity via COX-2 inhibition, validated by IR and NMR data .
Key Insight: Quinazolinone cores paired with sulfanyl or aryl groups broaden therapeutic applicability across pain management, cardiovascular, and infectious diseases.
Data Tables: Comparative Overview
Table 1. Structural and Pharmacokinetic Comparison
Biological Activity
3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article reviews the biological properties of this compound, synthesizing data from various studies to provide a comprehensive overview of its activity.
- Molecular Formula : C_{16}H_{18}N_{4}OS
- Molecular Weight : 318.41 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- A study published in Molecules evaluated a series of quinazolinone derivatives for their antiproliferative activities against multiple cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxic effects against leukemia and breast cancer cell lines .
- Table 1 summarizes the IC50 values for various derivatives tested against different cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 5.0 |
| Compound B | MCF-7 | 10.0 |
| Compound C | K562 | 7.5 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key kinases and enzymes involved in cell proliferation and survival:
- Kinase Inhibition : Compounds similar to the target compound have shown to inhibit several kinases critical for cancer cell growth. For example, certain derivatives were found to stabilize kinases with ΔTm values comparable to known inhibitors .
- Apoptosis Induction : The compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have documented the effects of compounds structurally related to this compound:
- Study on Leukemia Cells : A derivative demonstrated significant cytotoxicity against K562 cells with an IC50 value of 7.5 µM. The study suggested that the presence of a dimethylphenyl group enhances activity through increased lipophilicity .
- Breast Cancer Research : Another study reported that modifications in the side chain led to increased activity against MCF-7 cells, indicating that specific substitutions can modulate biological activity positively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
